Product packaging for N-(acetamidocarbamothioyl)benzamide(Cat. No.:)

N-(acetamidocarbamothioyl)benzamide

Cat. No.: B410851
M. Wt: 237.28g/mol
InChI Key: ISZGNMGBRFLINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(acetamidocarbamothioyl)benzamide is a high-purity chemical reagent designed for research and development applications. This synthetic compound features a hybrid molecular structure, incorporating benzamide and acetamide thiourea motifs. The benzamide group is associated with bioactive molecules, including those that modulate enzyme activity. Researchers can explore its potential as a building block in medicinal chemistry or as a precursor in the synthesis of more complex heterocyclic compounds. Its mechanism of action is dependent on the specific research context but may involve interactions with enzyme active sites or biological polymers. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O2S B410851 N-(acetamidocarbamothioyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28g/mol

IUPAC Name

N-(acetamidocarbamothioyl)benzamide

InChI

InChI=1S/C10H11N3O2S/c1-7(14)12-13-10(16)11-9(15)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,14)(H2,11,13,15,16)

InChI Key

ISZGNMGBRFLINK-UHFFFAOYSA-N

SMILES

CC(=O)NNC(=S)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=O)NNC(=S)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for N-(Acetamidocarbamothioyl)benzamide and Analogues

The construction of the this compound scaffold and its analogues typically follows a highly efficient and modular synthetic route. This approach allows for the introduction of diverse substituents to explore structure-activity relationships.

The most common and direct pathway to N-acyl thiourea (B124793) derivatives involves a two-step, one-pot synthesis. uran.ua This process begins with the formation of a highly reactive acyl isothiocyanate intermediate.

First, a corresponding acid chloride, such as benzoyl chloride, undergoes a nucleophilic substitution reaction with a thiocyanate (B1210189) salt, typically ammonium (B1175870) or potassium thiocyanate. mdpi.combeilstein-journals.orgfarmaciajournal.com This reaction is generally conducted in an anhydrous solvent like acetone. mdpi.com The resulting acyl isothiocyanate is not isolated but is used in situ for the subsequent step due to its high reactivity. beilstein-journals.org

The second step is the nucleophilic addition of an amine-containing compound to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). mdpi.com In the specific synthesis of this compound, the nucleophile would be acetohydrazide. For other analogues, various primary amines, heterocyclic amines, or hydrazides are used. mdpi.comuran.ua This addition reaction proceeds to yield the final N-acyl thiourea product. beilstein-journals.org The efficiency of this synthetic approach can be significantly enhanced through the use of phase-transfer catalysts, which are particularly useful in heterogeneous reaction systems to improve yield. mdpi.com

Table 1: Key Steps in the Synthesis of N-Acyl Thioureas via Nucleophilic Substitution

Step Reaction Type Reactants Intermediate/Product Common Conditions
1 Nucleophilic Acyl Substitution Acid Chloride, Ammonium Thiocyanate Acyl Isothiocyanate Anhydrous Acetone, Reflux
2 Nucleophilic Addition Acyl Isothiocyanate, Amine/Hydrazide N-Acyl Thiourea Acetone, Reflux

An alternative strategy for generating benzamide (B126) derivatives, which can serve as precursors or analogues, involves the ring-opening of heterocyclic compounds. researchgate.netbenthamdirect.comingentaconnect.com A prominent example is the use of 5-oxazolones (also known as azlactones). nih.gov

These heterocyclic synthons can be readily prepared and subsequently opened by a nucleophilic attack. researchgate.netbenthamdirect.comingentaconnect.com The reaction of a 5-oxazolone with a primary aryl amine, for instance, breaks the ring structure to form a new benzamide derivative. researchgate.netbenthamdirect.com This method is particularly useful for creating a variety of N-substituted benzamides. researchgate.netnih.gov

In a related approach, the ring-opening of 2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one with hydrazine (B178648) hydrate (B1144303) has been used to produce a key hydrazinyl benzamide intermediate. manipal.edu This intermediate possesses a reactive site that can undergo further reactions, such as condensation with aldehydes to form Schiff bases. manipal.edu This highlights the utility of ring-opening reactions to create complex benzamide structures that could be analogous to the backbone of this compound.

Derivatization Strategies and Structural Modifications

The N-acyl thiourea scaffold is a privileged structure in medicinal chemistry, and its biological activity can be fine-tuned through systematic structural modifications. unlp.edu.ar Derivatization is a key strategy to optimize the therapeutic potential of these compounds. uran.ua

Modifying the substituents on the nitrogen atoms of the thiourea core is a primary strategy for enhancing biological activity. uran.ua Research has shown that introducing various chemical moieties at these positions can significantly influence the compound's properties. mdpi.com

One approach involves the substitution of the benzoyl group. For example, the inclusion of electronegative fluorine atoms or trifluoromethyl groups on the phenyl ring has been investigated to modulate electronic properties and potential interactions with biological targets. mdpi.comunlp.edu.ar Another common modification is the introduction of bulky or heterocyclic groups to the second nitrogen atom of the thiourea linkage. mdpi.com Studies on N-(1-adamantylcarbamothioyl)benzamides, for instance, have shown that the adamantane (B196018) moiety can be a valuable addition. farmaciajournal.com Similarly, incorporating heterocyclic rings such as pyridine, thiazole, or benzothiazole (B30560) has led to analogues with notable antimicrobial and antioxidant activities. mdpi.comnih.gov These substitutions are guided by the goal of optimizing interactions with biological targets, thereby enhancing efficacy. mdpi.comnih.gov

Table 2: Examples of N-Substitutions on Acyl Thiourea Analogues and Their Reported Effects

Base Scaffold Substituent Group Resulting Compound Class Reported Activity Enhancement Reference
Benzoyl Thiourea Adamantane N-(1-adamantylcarbamothioyl)benzamides Antimicrobial farmaciajournal.com
Benzoyl Thiourea Pyridine, Thiazole N-acyl thioureas with heterocyclic rings Anti-biofilm, Antioxidant mdpi.comnih.gov
Phenyl Thiourea Fluorine/Trifluoromethyl Fluoro/trifluoromethylphenyl N-acyl thioureas Potential Antimicrobial mdpi.com

Advanced Spectroscopic and Crystallographic Investigations

Vibrational Spectroscopy Characterization

Vibrational spectroscopy is a crucial tool for identifying the functional groups and elucidating the molecular structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

A comprehensive FTIR analysis of N-(acetamidocarbamothioyl)benzamide would reveal characteristic absorption bands corresponding to its various functional groups. The spectrum would be expected to show distinct peaks for the N-H, C=O (amide and acetyl), C=S, and aromatic C-H and C=C bonds. The precise positions of these bands would provide insight into the electronic environment and potential intramolecular interactions, such as hydrogen bonding.

Table 1: Hypothetical FTIR Data for this compound

Wavenumber (cm⁻¹) Assignment
Data not available N-H stretching
Data not available C-H stretching (aromatic)
Data not available C=O stretching (benzoyl)
Data not available C=O stretching (acetyl)
Data not available C=N stretching
Data not available C=S stretching

FT-Raman Spectroscopy Analysis

Table 2: Hypothetical FT-Raman Data for this compound

Wavenumber (cm⁻¹) Assignment
Data not available C-H stretching (aromatic)
Data not available C=S stretching
Data not available Aromatic ring breathing

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Data Interpretation

The ¹H NMR spectrum of this compound would show distinct signals for each type of proton in the molecule. The chemical shifts (δ) of the aromatic protons on the benzoyl group, the N-H protons of the amide and thioylurea moieties, and the methyl protons of the acetyl group would be observed. The multiplicity (singlet, doublet, triplet, etc.) and integration of these signals would confirm the connectivity of the atoms.

Table 3: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Data not available Multiplet 5H Aromatic protons
Data not available Singlet 1H N-H (amide)
Data not available Singlet 1H N-H (thioylurea)
Data not available Singlet 1H N-H (thioylurea)

Carbon-13 (¹³C) NMR Spectroscopic Data Interpretation

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbons of the benzoyl and acetyl groups, the thiocarbonyl carbon (C=S), the aromatic carbons, and the methyl carbon.

Table 4: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
Data not available C=S
Data not available C=O (acetyl)
Data not available C=O (benzoyl)
Data not available Aromatic carbons

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular and crystal structure of a compound. An analysis of a suitable single crystal of this compound would yield precise bond lengths, bond angles, and torsion angles. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound.

Table 5: Hypothetical Single Crystal X-ray Diffraction Data for this compound

Parameter Value
Crystal system Data not available
Space group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Analysis of Crystal Packing Arrangements and Supramolecular Synthons

Without crystallographic data, it is impossible to detail the arrangement of this compound molecules within a crystal lattice. Consequently, the identification of key supramolecular synthons—the predictable and robust non-covalent interactions that govern crystal packing—cannot be performed. Studies on analogous compounds often reveal the formation of dimeric structures through N-H···S or N-H···O hydrogen bonds, but the specific synthons present in the crystal structure of the title compound remain unknown.

Elucidation of Intramolecular Hydrogen Bonding Patterns

The potential for intramolecular hydrogen bonds in this compound, which would significantly influence its conformation, cannot be confirmed without spectroscopic or crystallographic evidence. The geometry of such bonds, including donor-acceptor distances and angles, is a critical piece of information that is currently absent from the scientific record.

Computational and Quantum Chemical Analyses

Density Functional Theory (DFT) Investigations

Following a comprehensive search for scientific literature, it has been determined that detailed computational and quantum chemical analyses specifically for the compound N-(acetamidocarbamothioyl)benzamide are not available in the referenced materials. The body of research accessible through the searches primarily focuses on structurally similar, but distinct, molecules.

Notably, extensive theoretical studies, including Density Functional Theory (DFT), have been published for derivatives such as N-((2-acetylphenyl)carbamothioyl)benzamide scilit.comuokerbala.edu.iqresearchgate.net and N-(carbomylcarbamothioyl)benzamide researchgate.netnih.gov. These studies encompass many of the analytical methods requested, including geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and the calculation of Fukui functions and non-linear optical (NLO) properties.

However, due to the strict requirement to focus solely on this compound, the specific data, findings, and tables for the following outlined sections could not be generated. The substitution of an acetamido group in the target compound, as opposed to a 2-acetylphenyl or a carbamoyl (B1232498) group in the studied analogues, would lead to significant differences in the calculated electronic and structural properties. Presenting data from these other compounds would be scientifically inaccurate and would violate the explicit scope of this article.

Geometry Optimization and Validation with Experimental Data

Specific data on the optimized geometry (bond lengths, bond angles, dihedral angles) and its comparison with experimental crystallographic data for this compound is not available in the searched literature.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Distributions

Calculations of the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resultant energy gap for this compound have not been found. This information is crucial for understanding the kinetic stability and chemical reactivity of a molecule. researchgate.netresearchgate.netnih.govmdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP analysis, which identifies the electrophilic and nucleophilic sites of a molecule by mapping the electrostatic potential, has not been reported for this compound. nih.gov

Natural Bond Orbital (NBO) Analysis

There is no available NBO analysis for this compound, which would otherwise provide insights into intramolecular charge transfer, hyperconjugative interactions, and bond stabilization.

Fukui Functions and Global Chemical Reactivity Descriptors

Information regarding the Fukui functions, which describe the reactivity of local sites within the molecule, and global chemical reactivity descriptors (such as electronegativity, chemical hardness, and electrophilicity index) for this compound could not be located.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

A theoretical investigation into the non-linear optical properties, including polarizability and first-order hyperpolarizability, of this compound is absent from the available literature. bohrium.comnih.govnih.govmdpi.com

Should peer-reviewed research focusing specifically on this compound become available, this article can be updated to reflect those findings.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to study the time-dependent behavior of molecules and their complexes. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular motions, conformational changes, and interactions at an atomic level.

While specific molecular dynamics simulation studies on this compound are not extensively documented in publicly available literature, the conformational landscape of N-acylthiourea derivatives is a subject of significant interest. These molecules possess considerable conformational flexibility due to several rotatable single bonds. The key torsions are around the C-N bonds of the thiourea-amide backbone.

The relative orientation of the benzoyl and acetyl groups with respect to the central thiourea (B124793) moiety can lead to various conformers. For instance, the O and S atoms can adopt either a syn or anti disposition relative to the C-N bonds. nih.gov Crystal structure analyses of related compounds often reveal a planar conformation of the central C₂N₂OS residue, stabilized by intramolecular N-H···O hydrogen bonds that form a characteristic six-membered pseudo-ring, known as an S(6) loop. nih.govnih.gov However, in solution or when interacting with a biological target, the molecule can explore a wider range of conformations.

Advanced Computational Tools for Interaction Analysis

To comprehend how molecules assemble in the solid state, advanced computational tools are used to analyze and quantify the complex network of intermolecular interactions that govern crystal packing.

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org The surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contacts.

The d_norm map uses a red-white-blue color scheme:

Red spots indicate close contacts that are shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions.

White areas represent contacts around the van der Waals separation.

Blue areas signify regions with no significant intermolecular contacts.

For N-acylthiourea derivatives, Hirshfeld analysis consistently highlights the importance of specific interactions in stabilizing the crystal structure. acs.orguokerbala.edu.iq In the case of this compound, the primary interactions would be N-H···O and N-H···S hydrogen bonds. These often lead to the formation of centrosymmetric dimers with characteristic R²₂(8) ring motifs. acs.org

Complementing the 3D Hirshfeld surface, two-dimensional (2D) fingerprint plots provide a quantitative summary of all intermolecular contacts. nih.gov These plots represent the distribution of distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. The resulting plot is unique for each molecule and reveals the relative contribution of different types of atomic contacts.

Based on analyses of structurally similar compounds, the expected contributions of various intermolecular contacts for this compound are summarized in the table below. nih.gov H···H contacts typically dominate, covering the largest surface area, followed by hydrogen bonds involving oxygen, nitrogen, and sulfur. uokerbala.edu.iqnih.gov

Interaction TypeTypical Percentage Contribution (%)Description
H···H~35 - 45%Represents the most abundant contacts, covering a large portion of the molecular surface.
O···H / H···O~15 - 20%Corresponds to N-H···O and C-H···O hydrogen bonds, appearing as sharp spikes in the fingerprint plot.
S···H / H···S~10 - 15%Indicates N-H···S and C-H···S hydrogen bonds, also visible as distinct spikes.
N···H / H···N~5 - 15%Represents N-H···N interactions if present, or other close N-H contacts.
C···H / H···C~5 - 10%Arises from contacts between carbon and hydrogen atoms.

While Hirshfeld analysis identifies the types and geometry of intermolecular contacts, energy framework analysis provides quantitative information about the strength of these interactions. This method involves calculating the interaction energies between a central molecule and its neighbors in the crystal lattice. The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and repulsion.

For a closely related compound, N–((2–acetylphenyl)carbamothioyl)benzamide, energy framework analysis has been used to elucidate the crystal packing architecture. uokerbala.edu.iq The results from such an analysis allow for the visualization of the interaction topology as a framework of cylinders connecting molecular centroids, where the cylinder's radius is proportional to the interaction energy's magnitude.

The analysis of N-acylthioureas generally reveals that the crystal packing is dominated by dispersion and electrostatic forces. mdpi.com

Dispersion forces are attractive forces arising from temporary fluctuations in electron density and are significant for all molecular pairs.

Electrostatic forces (Coulombic) are due to the permanent charge distribution (dipole moments, etc.) and are directional, playing a key role in the formation of hydrogen-bonded networks.

The table below presents a representative breakdown of interaction energies for a molecular pair in a similar N-acylthiourea crystal, illustrating the typical contributions of each component.

Energy ComponentTypical Energy (kJ/mol)Description
Electrostatic-50 to -90Strong attractive forces, primarily from hydrogen bonds (e.g., N-H···O).
Dispersion-40 to -80Significant attractive forces contributing to overall packing stability.
Repulsion+30 to +60Short-range repulsive forces preventing molecular collapse.
Polarization-10 to -25Attractive forces from induced dipoles.
Total Energy -70 to -135 The net interaction energy stabilizing the molecular pair.

This quantitative approach provides a deeper understanding of the forces that drive crystal formation and stabilize the supramolecular architecture of this compound.

Coordination Chemistry and Metal Complexation

Ligand Characteristics and Coordination Modes of N-(Acetamidocarbamothioyl)benzamide and Related Ligands

N-acylthiourea derivatives are recognized for their flexible coordination behavior, which stems from the presence of multiple donor atoms within their structure. nih.govresearchgate.net These ligands can adapt their binding mode depending on the metal ion, reaction conditions, and the nature of substituents on the acyl and thiourea (B124793) fragments.

The N-acylthiourea scaffold, characterized by the –C(O)NHC(S)– core, contains three types of potential donor atoms: the carbonyl oxygen, the thiocarbonyl sulfur, and the nitrogen atoms of the amide and thioamide groups. nih.govresearchgate.net The oxygen atom acts as a "hard" donor, the sulfur atom as a "soft" donor, while the nitrogen atoms have intermediate character. researchgate.nettandfonline.com This combination of hard and soft donor sites makes N-acylthioureas particularly versatile ligands, capable of forming stable complexes with a wide range of metal ions. researchgate.net The presence of these competing donor sites allows for a rich and varied coordination chemistry. researchgate.net

The multiplicity of donor atoms in N-acylthioureas leads to several possible coordination modes, with the most common being monoanionic bidentate chelation.

S,O-Bidentate Coordination: This is the most prevalent coordination mode for N-acylthiourea ligands. researchgate.nettandfonline.com Upon deprotonation of the acidic amide proton, the ligand chelates to a metal center through the carbonyl oxygen and the thiocarbonyl sulfur atom, forming a stable six-membered ring. tandfonline.com This mode is frequently observed in complexes with d⁸ metal ions such as Platinum(II) and Palladium(II), as well as with Copper(II), often resulting in square-planar geometries. tandfonline.comtandfonline.comnih.govsemanticscholar.orgnih.gov An intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen in the free ligand often pre-organizes the molecule into a conformation suitable for this chelation. uct.ac.za

S-Monodentate Coordination: In this mode, the ligand coordinates solely through the soft sulfur atom. This behavior is typical for complexes with soft metal ions like Gold(I) and Mercury(II), and is also common for Platinum Group Metals such as Ruthenium(II), Rhodium(III), and Iridium(III). tandfonline.comtandfonline.comresearchgate.net

N,S-Bidentate Coordination: A less common but significant coordination mode involves chelation through one of the nitrogen atoms and the sulfur atom. researchgate.net This results in the formation of a thermodynamically less favorable, strained four-membered ring. tandfonline.comtandfonline.com This N,S-chelation has been reported for complexes of Ruthenium(II), Rhodium(III), and Iridium(III), particularly when other coordinating ligands are present. researchgate.netacs.orgfigshare.com

The preferred coordination mode is influenced by several factors, including the electronic and steric properties of the metal ion and the specific substituents on the acylthiourea ligand.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with N-acylthiourea ligands is generally straightforward, typically involving the reaction of the ligand with a metal salt in an appropriate organic solvent. nih.govalliedacademies.org The resulting complexes are characterized using a suite of spectroscopic techniques to elucidate their structure and bonding.

N-acylthioureas have been shown to form complexes with a broad spectrum of transition metals. The synthesis usually involves reacting the ligand with a metal acetate (B1210297) or halide salt in a 1:1 or 1:2 metal-to-ligand molar ratio. nih.govalliedacademies.org

Metal IonTypical Coordination Mode(s)Common GeometriesReference(s)
Cu(II)/Cu(I) S,O-Bidentate; S-MonodentateSquare-planar (Cu(II)), Tetrahedral (Cu(I)) nih.govnih.govresearchgate.nettechno-serv.net
Pt(II)/Pd(II) S,O-BidentateSquare-planar nih.govtandfonline.comsemanticscholar.orgscielo.br
Co(II)/Ni(II) S,O-BidentateSquare-planar, Tetrahedral alliedacademies.orgresearchgate.netrsc.org
Zn(II) S,O-BidentateTetrahedral alliedacademies.org
Ru(II)/Rh(III)/Ir(III) S-Monodentate; N,S-BidentateOctahedral (piano-stool) tandfonline.comtandfonline.comacs.orgacs.org
Ag(I)/Au(I)/Hg(II) S-MonodentateLinear, Trigonal Planar nih.govresearchgate.net

A noteworthy reaction is the reduction of Copper(II) to Copper(I) by some N-acylthiourea ligands during complexation, which is attributed to the high affinity of the soft sulfur donor for the soft Cu(I) ion. researchgate.nettechno-serv.netscispace.com

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal center and for determining the geometry of the resulting complex.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O, C=S, and N-H groups provide direct evidence of coordination. In S,O-bidentate coordination, a shift of the ν(C=O) band to a lower wavenumber and changes in the position and intensity of the bands associated with the ν(C=S) and ν(N-H) vibrations are typically observed. scielo.brnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Pt(II), Pd(II), Zn(II)), ¹H and ¹³C NMR spectroscopy confirms the structure. The disappearance of the acidic N-H proton signal upon deprotonation and shifts in the resonances of nearby carbons are indicative of complex formation. nih.govsemanticscholar.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic complexes, particularly those of Copper(II). ulima.edu.pe The EPR spectra of Cu(II)-acylthiourea complexes provide valuable information on the coordination environment and geometry. For instance, square-planar Cu(II) complexes with S,O-coordination typically exhibit axial or near-axial EPR signals. nih.govnih.gov This technique can also be used to observe different isomers, such as cis and trans, that may exist in solution. researchgate.netulima.edu.pe

The table below summarizes typical spectroscopic data for a representative Cu(II) complex with an N,N-diethyl-N'-(o-chlorobenzoyl)thiourea ligand, demonstrating S,O coordination.

Spectroscopic TechniqueKey ObservationInterpretationReference
IR ν(C=O) shifts from 1679 cm⁻¹ to 1530 cm⁻¹Coordination via carbonyl oxygen nih.gov
IR ν(NH) band disappearsDeprotonation of amide nitrogen nih.gov
EPR (frozen solution) g∥ = 2.21, g⊥ = 2.05, A∥ = 175 GSquare-planar geometry with S,O-chelation nih.gov

Theoretical Insights into Metal Coordination Mechanisms

These theoretical models can predict vibrational frequencies, which can then be compared with experimental IR spectra to confirm assignments and support a proposed coordination mode. researchgate.net Furthermore, calculations of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies help in understanding the electronic structure and reactivity of the complexes. dntb.gov.ua Theoretical studies have successfully supported the common S,O-bidentate coordination mode and have helped to rationalize the stability and electronic properties of these metal complexes.

Investigation of Supramolecular Interactions in the Solid State

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are among the most important directional interactions in molecular crystals, significantly influencing their structure and properties.

Intramolecular Hydrogen Bonding Contributions

The potential for intramolecular hydrogen bonds, where the donor and acceptor are within the same molecule, would also be a key area of study. Such interactions can influence the conformation of the molecule, which in turn affects its ability to form intermolecular interactions.

Pi-Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, other non-covalent interactions play a significant role in the stabilization of crystal structures.

C–H⋯π Interactions

The interaction between C-H bonds and the π-system of the aromatic ring is a recognized stabilizing force in crystal engineering. An investigation would look for short contacts between hydrogen atoms and the benzene (B151609) ring of neighboring molecules.

Aromatic π–π Stacking Interactions

The parallel or offset stacking of aromatic rings is another crucial interaction for the assembly of molecules containing phenyl groups. The analysis would focus on the distance between the centroids of the aromatic rings and their relative orientation (e.g., face-to-face or parallel-displaced) to determine the nature and strength of these interactions.

Halogen Bonding Interactions in Co-crystal Architectures

If N-(acetamidocarbamothioyl)benzamide were to be co-crystallized with halogen bond donors, the potential for halogen bonding interactions would be an important aspect of the investigation. This would involve examining the interactions between the halogen atoms of the co-former and the electron-rich sites of the this compound molecule, such as the oxygen or sulfur atoms.

Without experimental or theoretical data from crystallographic studies on this compound, any discussion on its supramolecular chemistry would be purely speculative and would not meet the required standards of scientific accuracy. Further research, including the synthesis and crystal structure determination of this specific compound, is necessary to provide the detailed analysis requested.

Mechanistic Biological Studies in Vitro

In Vitro Enzyme Inhibition Profiling

Cholinesterase (AChE and BChE) Inhibition Mechanisms

The acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes are critical for regulating acetylcholine (B1216132) levels, a key neurotransmitter. biorxiv.org Inhibition of these enzymes is a primary strategy for managing Alzheimer's disease. The core structure of N-(acetamidocarbamothioyl)benzamide contains moieties found in known cholinesterase inhibitors.

Research on structurally related 2-benzoylhydrazine-1-carboxamides has demonstrated dual inhibitory activity against both AChE and BChE. The IC50 values for these compounds were in the micromolar range, with some derivatives showing stronger inhibition against AChE. Molecular docking studies of these related compounds suggest a non-covalent binding mechanism. The inhibitors are predicted to occupy the active site cavity, placing them near the catalytic triad (B1167595) of the enzyme without forming permanent bonds.

For instance, one benzamide (B126) derivative, JW8, was identified as a potent AChE inhibitor with an IC50 value of 0.056 µM, comparable to the standard drug donepezil (B133215) (IC50 = 0.046 µM). nih.gov The general mechanism for such non-competitive inhibitors involves binding to a peripheral site on the enzyme, which alters the enzyme's conformation and reduces its catalytic efficiency. biorxiv.org

Table 2: In Vitro Cholinesterase Inhibition by Related Benzohydrazide (B10538) Derivatives

Compound Type Target Enzyme IC50 Range (µM)
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides AChE 27.0–106.8
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides BChE 58.0–277.5

Data sourced from studies on benzohydrazide derivatives.

Cytochrome P450 51B (CYP51B) Inhibition Mechanisms

Cytochrome P450 enzymes are a large family of heme-containing monooxygenases involved in the metabolism of a wide range of compounds. The CYP51 family, specifically, is a crucial enzyme in sterol biosynthesis. While specific inhibitory data for this compound against CYP51B is not available in the reviewed literature, the general mechanisms of CYP inhibition by related structures can be discussed.

Inhibition of CYP enzymes can be reversible or irreversible. Reversible inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. Irreversible inhibition, often called mechanism-based inactivation, occurs when the CYP enzyme metabolizes a compound into a reactive intermediate that covalently binds to the enzyme, permanently deactivating it.

For example, VNI, a complex benzamide derivative, is a potent inhibitor of protozoan CYP51s. nih.gov Its mechanism relies on high-affinity binding within the rigid substrate-binding cavity of the enzyme. nih.gov Molecular modeling studies of other CYP51B inhibitors, like the azole antifungals, show that nonpolar interactions and hydrogen bonds with key residues are crucial for their binding affinity. Given the structure of this compound, any potential inhibition of CYP51B would likely involve interactions between its aromatic rings and hydrophobic pockets within the enzyme's active site, as well as potential coordination of its sulfur or oxygen atoms with the heme iron.

Urease Inhibition Mechanisms

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Inhibition of this enzyme is a target for treating infections by ureolytic bacteria like Helicobacter pylori and for improving the efficiency of urea-based fertilizers. The thiourea (B124793) scaffold, present in this compound, is a known urease inhibitor.

Studies on benzoyl-thiourea derivatives have provided detailed mechanistic insights into their interaction with urease. The inhibition is identified as mixed-type, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Thermodynamic analysis of the binding between a benzoyl-thiourea derivative (BTU1) and urease revealed negative enthalpy (ΔH = -15.84 kJ mol⁻¹) and entropy (ΔS = -36.61 J mol⁻¹ K⁻¹) changes. This indicates that the binding process is enthalpically driven and that hydrogen bonds and van der Waals forces are the primary interactions stabilizing the enzyme-inhibitor complex. The binding constants (Kb) were found to be in the range of 10³ M⁻¹, suggesting a stable interaction.

Furthermore, related benzamide-acetamide conjugates containing sulfonamides have demonstrated competitive and mixed modes of urease inhibition, with IC50 values in the low micromolar range. Molecular docking of these compounds showed that the structural similarity of these inhibitors to urea allows them to occupy and block the enzyme's active site.

Table 3: Thermodynamic and Binding Data for a Benzoyl-Thiourea Derivative (BTU1) with Urease

Parameter Value
Binding Constant (Kb) at 22°C 7.95 x 10³ M⁻¹
Enthalpy Change (ΔH) -15.84 kJ mol⁻¹
Entropy Change (ΔS) -36.61 J mol⁻¹ K⁻¹
Type of Inhibition Mixed

Data sourced from a biophysical and theoretical investigation of benzoyl-thiourea derivatives.

Inhibition Mechanisms against Viral Proteases (e.g., COVID-19 main protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for the viral life cycle, making it a prime target for antiviral drugs. Mpro inhibitors can be broadly categorized as covalent or non-covalent.

Non-covalent inhibitors bind reversibly to the enzyme's active site through interactions like hydrogen bonds and hydrophobic contacts, physically blocking the substrate from binding.

Covalent inhibitors form a chemical bond with a residue in the active site, typically the catalytic cysteine (Cys145). The inhibition mechanism often involves a two-step process: an initial, reversible binding to form a non-covalent complex, followed by the formation of the covalent bond, leading to irreversible or slowly reversible inactivation. For example, the well-studied inhibitor N3 is a Michael acceptor that forms a covalent adduct with the sulfur atom of Cys145, a reaction facilitated by the adjacent His41 residue of the catalytic dyad.

While no specific in vitro studies on the inhibition of SARS-CoV-2 Mpro by this compound were identified in the reviewed literature, the presence of nucleophilic sulfur and oxygen atoms and aromatic rings in its structure suggests potential for interaction with the protease's active site pockets. The acyl thiourea moiety, in particular, has been explored in inhibitors for other proteases. However, without direct experimental data, its specific mode of action against Mpro remains speculative.

Bacterial DNA Gyrase B Inhibition Mechanisms

The potential for acylthiourea derivatives to act as bacterial DNA gyrase B inhibitors is an area of interest in the development of new antibacterial agents. DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov The GyrB subunit of this enzyme possesses an ATP-binding site, which is a validated target for inhibitors. nih.gov

While direct evidence for this compound inhibiting DNA gyrase B is not prominent in the literature, studies on other thiourea derivatives suggest potential interactions. For instance, novel thiourea derivatives incorporating thiadiazole, imidazole, and triazine moieties have been designed and evaluated as potential DNA gyrase and topoisomerase IV inhibitors. researchgate.net Molecular docking studies of hybrid molecules containing ciprofloxacin (B1669076) (a known GyrA inhibitor) and benzothiazole-based GyrB inhibitors have shown that these compounds can interact with both subunits of DNA gyrase. nih.gov Although specific inhibitory concentration (IC₅₀) values for this compound against DNA gyrase B are not available, the general interest in thiourea-containing compounds as potential gyrase inhibitors suggests this as a plausible mechanism of action that warrants further investigation. nih.govresearchgate.net

In Vitro Antimicrobial and Antifungal Activity Mechanisms

Investigation of Bacterial Growth Inhibition Mechanisms

A variety of N-acylthiourea and benzoylthiourea (B1224501) derivatives have demonstrated in vitro antibacterial activity against a range of bacterial strains. The proposed mechanisms for this activity are often multifaceted. One key aspect is the thiourea moiety itself, which is considered a pharmacophore in many biologically active compounds. nih.gov

Studies on new N-acyl thiourea derivatives have shown low to moderate antimicrobial activity against planktonic cells of Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values generally in the higher microgram per milliliter range. mdpi.com For example, certain N-acyl thiourea derivatives with heterocyclic rings exhibited MIC values ranging from 1250 to 5000 µg/mL. mdpi.com In contrast, some (E)-N-[4-(benzamidomethyleneamino)phenylcarbamothioyl]benzamide derivatives have shown good antibacterial activity. nih.gov One study reported that N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea displayed activity against Staphylococcus aureus. researchgate.net

The mechanism of bacterial growth inhibition by these compounds may involve the disruption of cellular processes or the inhibition of essential enzymes. Furthermore, some derivatives have shown significant anti-biofilm activity, suggesting an interference with bacterial communication and community formation. mdpi.combohrium.com For instance, N-acyl thiourea derivatives bearing benzothiazole (B30560) and 6-methylpyridine moieties have shown anti-biofilm activity against E. coli at minimum biofilm inhibitory concentration (MBIC) values of 625 µg/mL. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Thiourea Derivatives

Compound/Derivative Class Bacterial Strain MIC (µg/mL) Reference
N-acyl thiourea derivatives with heterocyclic rings S. aureus, E. faecalis, E. coli, P. aeruginosa 1250-5000 mdpi.com

Note: This table presents data for structurally related compounds, not this compound itself.

Analysis of Fungal Growth Inhibition Mechanisms

The antifungal properties of acylthiourea derivatives have been investigated against various fungal pathogens. The proposed mechanisms of action often point towards the disruption of the fungal cell membrane or the inhibition of key enzymes involved in fungal viability. Molecular docking studies on some novel acyl thioureas have suggested that 14α-demethylase (CYP51) and N-myristoyltransferase (NMT) could be potential fungal targets. nih.gov Both of these enzymes are crucial for fungal cell membrane integrity and function.

Several studies have reported the antifungal potential of these compounds. For example, certain N-acyl-substituted derivatives of the alkaloid anabasine (B190304) have demonstrated moderate antifungal activities. mdpi.com Similarly, N-p-methylbenzoyl-N′-thiourea derivatives have exhibited antifungal properties. nih.gov In a screen of novel acyl thioureas, some compounds showed high activity against a panel of 11 phytopathogenic fungi. nih.gov Thiourea derivatives of 2-thiophenecarboxylic acid have also shown notable inhibitory effects on the growth of Candida auris biofilms. mdpi.com The inhibitory mechanism is thought to involve the disruption of fungal cell wall biosynthesis. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Acylthiourea Derivatives

Compound/Derivative Class Fungal Species Activity Noted Potential Mechanism Reference
Novel acyl thioureas Phytopathogenic fungi High activity Inhibition of CYP51 and NMT nih.gov
Thiourea derivatives of 2-thiophenecarboxylic acid Candida auris Biofilm inhibition Disruption of cell wall biosynthesis mdpi.com

Note: This table presents data for structurally related compounds, not this compound itself.

Antituberculosis Activity Mechanisms (e.g., against Mycobacterium tuberculosis)

Thiourea derivatives have a historical precedent in the treatment of tuberculosis, with isoxyl (B29260) (thiocarlide) being a notable example. nih.gov The thiourea moiety is considered a key pharmacophore for anti-TB activity. nih.gov The mechanism of action of isoxyl involves the inhibition of oleic acid synthesis, which in turn affects the production of tuberculostearic acid and mycolic acids, essential components of the mycobacterial cell wall. nih.gov Specifically, the terminal enzyme of the Δ9 desaturation system, encoded by desA3, is thought to be the target. nih.gov

More recent studies on benzoylthiourea derivatives have identified compounds with significant in vitro activity against Mycobacterium tuberculosis. Nineteen out of fifty-nine synthesized benzoylthioureas exhibited antimycobacterial activity with MIC values ranging from 9.6 to 423.1 µM. nih.gov Another study on a series of benzoylthiourea derivatives reported remarkable antituberculosis activity. asianpubs.org Structure-activity relationship studies have indicated that the presence of certain substituents, such as bromine, chlorine, or a t-butyl group on the benzene (B151609) ring, can enhance antitubercular activity. nih.gov

Table 3: In Vitro Antituberculosis Activity of Selected Benzoylthiourea Derivatives

Compound Series Mycobacterium tuberculosis Strain MIC Range (µM) Reference
Benzoylthiourea derivatives H37Rv 9.6 - 423.1 nih.gov

Note: This table presents data for structurally related compounds, not this compound itself.

In Vitro Antioxidant Properties and Mechanistic Insights

Several N-acyl thiourea derivatives have been evaluated for their in vitro antioxidant properties. The mechanism of action is generally attributed to their ability to act as radical scavengers. The antioxidant capacity is often assessed using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. mdpi.comnih.gov

In one study, a new N-acyl thiourea derivative bearing a 6-methylpyridine moiety exhibited an antioxidant capacity of approximately 43% in the DPPH assay. mdpi.comnih.gov Another study investigating thiourea derivatives of 2-thiophenecarboxylic acid identified a derivative with high antioxidant and antihemolytic effects. mdpi.com The structural features of these molecules, including the thiourea functional group and substitutions on the aromatic rings, are believed to influence their electron-donating capacity and thus their antioxidant potential. mdpi.com

In Vitro Anticancer Mechanistic Investigations in Cell Lines

The anticancer potential of N-benzoylthiourea derivatives has been explored in various cancer cell lines, with several studies pointing to specific molecular targets and pathways.

One study on N-benzoyl-3-allylthiourea (BATU) demonstrated enhanced cytotoxicity in a breast cancer cell line (MCF-7) overexpressing HER-2. nih.gov The proposed mechanism involved the enhanced expression of HER-2 and the inhibition of nuclear factor kappa B (NF-kB) activation, leading to the inhibition of cell proliferation. nih.gov The IC₅₀ value for BATU on MCF-7/HER-2 cells was 0.64 mM, which was lower than on MCF-7 cells (1.47 mM) and the parent compound allylthiourea. nih.gov

Another study on N-(4-t-butylbenzoyl)-N'-phenylthiourea predicted through in silico analysis that it would have cytotoxic effects by targeting the epidermal growth factor receptor (EGFR). jppres.com In vitro tests confirmed its cytotoxic activity against MCF-7, T47D (breast cancer), and HeLa (cervical cancer) cell lines, with little to no impact on normal Vero cells. jppres.com Similarly, N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea was shown to exert cytotoxic effects on the MCF-7 cell line by inhibiting both EGFR and HER-2. jppres.com

The cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea was found to be significantly better than the standard drug hydroxyurea (B1673989) against MCF-7 and T47D cell lines, with IC₅₀ values of 0.31 mM and 0.94 mM, respectively. chula.ac.th These findings suggest that benzoylthiourea derivatives can interfere with key signaling pathways that are often dysregulated in cancer.

Table 4: In Vitro Anticancer Activity of Selected N-Benzoylthiourea Derivatives

Compound Cell Line IC₅₀ (mM) Proposed Mechanism Reference
N-benzoyl-3-allylthiourea (BATU) MCF-7/HER-2 0.64 Enhanced HER-2 expression, NF-kB inhibition nih.gov
N-benzoyl-3-allylthiourea (BATU) MCF-7 1.47 - nih.gov
N-(2,4-dichloro)benzoyl-N'-phenylthiourea MCF-7 0.31 Not specified chula.ac.th

Note: This table presents data for structurally related compounds, not this compound itself.

Based on the conducted research, there is no specific scientific literature available detailing the mechanistic biological studies and molecular docking analysis of the chemical compound “this compound”.

The search for in vitro cytotoxicity studies in human cancer cell lines such as PC3, HepG2, HCT116, A2780, and MCF7, with a focus on the molecular mechanisms of this specific compound, did not yield any results. Similarly, searches for computational modeling of its binding interactions with biological targets and the identification of key molecular determinants for ligand-target recognition were unsuccessful.

While research exists for structurally related benzoylthiourea derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related but distinct compounds. Therefore, the requested article cannot be generated with the currently available scientific data.

Theoretical Frameworks for Structure Activity Relationships

Computational Approaches to Elucidating Structure-Activity Relationships (SAR)

Computational chemistry offers powerful tools to model and predict the behavior of molecules, thereby guiding the synthesis and evaluation of new compounds. For N-(acetamidocarbamothioyl)benzamide and its derivatives, techniques such as Density Functional Theory (DFT), molecular docking, and Hirshfeld surface analysis have been employed to understand their structural properties and interactions with biological targets.

Correlation of Structural Motifs with In Vitro Biological Outcomes

The biological activity of this compound analogs is intrinsically linked to their structural features. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups) allows for multiple points of interaction with biological macromolecules.

Studies on related compounds have demonstrated a range of biological activities. For instance, N-((4-acetyl phenyl) carbamothioyl) pivalamide, a structural analog, has shown significant in vitro enzyme inhibition against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-amylase. nih.gov Molecular docking studies of this compound revealed favorable binding orientations within the active sites of these enzymes, highlighting the importance of the carbamothioyl linkage in positioning the molecule for effective interaction. nih.gov

Similarly, derivatives of N-benzoyl-N'-phenylthiourea have been investigated as inhibitors of the macrophage migration inhibitory factor (MIF), a protein implicated in inflammatory diseases and cancer. researchgate.net In silico docking studies suggested that these compounds could fit within the active site of MIF, although in vitro assays showed modest inhibitory activity. researchgate.net This underscores the necessity of combining computational predictions with experimental validation.

The antimicrobial potential of the broader class of acetamidobenzamides has also been noted in the literature, suggesting that the core scaffold of this compound is a promising starting point for the development of antibacterial and antifungal agents. researchgate.net

Table 1: In Vitro Biological Activity of this compound Analogs

Analog Compound Biological Target Activity
N-((4-acetyl phenyl) carbamothioyl) pivalamide Acetylcholinesterase (AChE) ~85% inhibition nih.gov
N-((4-acetyl phenyl) carbamothioyl) pivalamide Butyrylcholinesterase (BChE) ~85% inhibition nih.gov
N-((4-acetyl phenyl) carbamothioyl) pivalamide Urease 73.8% inhibition nih.gov
N-((4-acetyl phenyl) carbamothioyl) pivalamide α-amylase 57.9% inhibition nih.gov
3,4-dichloro-N-(phenylcarbamothioyl)benzamide Macrophage Migration Inhibitory Factor (MIF) 10.1% decrease in tautomerase activity researchgate.net

Impact of Substituent Effects on Bioactivity

The biological activity of the this compound scaffold can be finely tuned by the introduction of various substituents on both the benzamide (B126) and acetamide (B32628) moieties. These substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and target binding affinity.

Studies on a series of N-phenylcarbamothioylbenzamides have demonstrated the significant impact of substituents on anti-inflammatory activity. nih.gov For example, the introduction of electron-withdrawing groups, such as nitro and dibromo substituents on the phenyl ring, led to a marked increase in anti-inflammatory potency and inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov This suggests that modifying the electronic nature of the N-aryl substituent can enhance specific biological activities.

In the context of antimycobacterial agents, the position of substituents on the benzamide ring is critical. Research on N-alkyl nitrobenzamides has shown that the presence of a nitro group at the 3-position of the benzene (B151609) ring is crucial for activity. mdpi.com Moving the nitro group to the 4-position or replacing it with other groups significantly diminishes the antimycobacterial effect. mdpi.com This highlights the specific steric and electronic requirements for interaction with the biological target in Mycobacterium.

Furthermore, investigations into N-benzamide derivatives have revealed that substitutions on the benzoyl ring can modulate antimicrobial activity against various bacterial strains. nanobioletters.com The nature and position of these substituents can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

Table 2: Impact of Substituents on the Bioactivity of N-(carbamothioyl)benzamide Analogs

Core Scaffold Substituent(s) Observed Effect on Bioactivity
N-phenylcarbamothioylbenzamide 2,4-dibromo on phenyl ring Increased in vivo anti-inflammatory activity and potent PGE2 inhibition. nih.gov
N-phenylcarbamothioylbenzamide 2-nitro on phenyl ring Increased in vivo anti-inflammatory activity and potent PGE2 inhibition. nih.gov
N-Alkyl Benzamide 3-nitro on benzamide ring Crucial for antimycobacterial activity. mdpi.com

Emerging Research Directions and Future Perspectives

Role in Advanced Organic Synthesis and Catalysis

The acylthiourea backbone of N-(acetamidocarbamothioyl)benzamide is a well-established pharmacophore and a versatile structural motif in coordination chemistry. rsc.org More recently, this class of compounds has garnered attention for its potential to influence chemical reactions in the field of organocatalysis.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a rapidly growing field due to its low cost, low toxicity, and stability compared to traditional metal-based catalysts. organic-chemistry.org Thiourea (B124793) and its derivatives have emerged as highly effective organocatalysts, primarily functioning through hydrogen bonding. nih.govjst.go.jp

The catalytic activity of thioureas is generally attributed to the ability of the N-H protons to act as hydrogen-bond donors. researchgate.net This interaction activates electrophilic substrates, making them more susceptible to nucleophilic attack. Some thiourea derivatives can even act as bifunctional catalysts, engaging as both a hydrogen bond donor and a Brønsted base to facilitate complex transformations. nih.gov This mode of activation has been successfully applied to a wide range of organic reactions, including Michael additions, aldol (B89426) reactions, and various enantioselective syntheses. mdpi.comnih.gov

While numerous substituted thioureas have been developed as powerful catalysts, the specific application of this compound in this domain remains a promising yet underexplored area. Its structure contains the requisite N-H protons capable of forming the hydrogen bonds necessary for catalytic activation. Future research may focus on harnessing this potential, possibly developing chiral versions of the molecule to catalyze asymmetric reactions, which are of high value in pharmaceutical synthesis. beilstein-journals.org The inherent stability and synthetic accessibility of the acylthiourea framework make it an attractive candidate for the design of new, efficient organocatalysts. researchgate.net

Potential Applications in Functional Materials Science

The development of new functional materials for electronics and optics is a critical area of modern science. The this compound molecule possesses electronic and structural features that suggest its potential utility in electrochemical sensors and nonlinear optical devices.

Electrochemical sensors offer a rapid, sensitive, and cost-effective method for detecting a wide array of chemical species, including heavy metal ions and organic pollutants. nih.govijnc.ir The performance of these sensors often relies on the chemical modification of an electrode surface with a material that can selectively bind to the target analyte. researchgate.net

Acylthiourea derivatives have proven to be effective electrode modifiers for these applications. tandfonline.comresearchgate.net The sulfur, nitrogen, and oxygen atoms within the acylthiourea moiety act as hard and soft donor sites, enabling them to form stable complexes with various metal ions and other analytes. rsc.orgresearchgate.netresearchgate.net This binding event alters the electrochemical properties of the electrode, allowing for quantitative detection. rsc.orgresearchgate.net

A notable study demonstrated the use of acylthiourea derivatives, including 4-(3-(benzoyl)thioureido)benzoic acid, to create a sensor for the antidepressant drug doxepin. tandfonline.comresearchgate.net The sensor, built on a modified glassy carbon electrode, showed a low detection limit, highlighting the effectiveness of the acylthiourea structure in sensing applications. researchgate.net Given that this compound shares the core benzoylthiourea (B1224501) structure, it is a strong candidate for similar applications. Its ability to coordinate with analytes through its multiple donor atoms suggests it could be integrated into novel sensors for environmental monitoring or clinical diagnostics.

Table 1: Performance of Acylthiourea-Based Electrochemical Sensors This table summarizes the performance of sensors built with compounds structurally related to this compound, indicating the potential applicability of this class of molecules.

Analyte Acylthiourea Derivative Used Detection Limit Reference
Doxepin Hydrochloride 4-(3-(benzoyl)thioureido)benzoic acid 0.09 mM tandfonline.comresearchgate.net
Lead (II) Ions 3,3-Disubstituted 1-acylthioureas Not specified rsc.org
Cadmium (II), Lead (II), Copper (II), Mercury (II) Generic Acylthioureas (as ligands) Not specified rsc.org

Nonlinear optical (NLO) materials are essential for modern photonic technologies, including optical computing, data storage, and signal processing, as they can alter the properties of light. researchgate.net Organic molecules with specific electronic features, such as significant charge-transfer characteristics, are highly sought after for NLO applications. aps.orgfrontiersin.org

Acylthiourea derivatives have recently been identified as promising NLO materials. acs.orgacs.org The key to their NLO activity lies in their molecular structure, which often features an intramolecular charge-transfer pathway from a donor part of the molecule to an acceptor part. The structure of this compound contains electron-donating amine groups and electron-withdrawing carbonyl and thiocarbonyl groups, which can facilitate this charge transfer. The molecular configuration is further stabilized by an intramolecular hydrogen bond between an N-H group and the benzoyl carbonyl oxygen, forming a stable six-membered ring that enhances planarity and electronic conjugation. acs.orgacs.org

Computational studies using Density Functional Theory (DFT) are a powerful tool for predicting the NLO response of molecules. nih.govrsc.org The key parameter is the hyperpolarizability (β for second-order and γ for third-order effects), which quantifies the NLO activity. Theoretical investigations of unsymmetrical acylthiourea derivatives have shown significant third-order NLO polarizability. acs.orgacs.org For instance, the related compound methyl 2-(3-benzoylthioureido)benzoate (MBTB) was calculated to have a large static γ amplitude, indicating its potential as an efficient NLO material. acs.org While direct experimental NLO measurements on this compound have not been reported, theoretical studies on the closely related N–((2–acetylphenyl)carbamothioyl)benzamide confirm a HOMO-LUMO energy gap conducive to electronic transitions, a prerequisite for NLO activity. researchgate.net These findings strongly suggest that this compound is a viable candidate for the development of advanced NLO materials.

Table 2: Calculated Third-Order NLO Properties of Related Acylthiourea Derivatives Theoretical calculations predict the NLO capabilities of molecules. This data for compounds similar to this compound underscores its potential in this field.

Compound Method Static First Hyperpolarizability (βtot) (esu) Static Third-Order Hyperpolarizability (γ) (esu) Reference
4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) DFT Not Reported 27.30 x 10⁻³⁶ acs.org
Methyl 2-(3-benzoylthioureido)benzoate (MBTB) DFT Not Reported 102.91 x 10⁻³⁶ acs.org

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